Ser-ala-alloresact
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Overview
Description
Ser-ala-alloresact: is a sperm-activating peptide (SAP) that is released by the eggs of marine invertebrates. It plays a crucial role in fertilization by regulating ion fluxes, signal transduction, and motility of sperm . The compound has a molecular formula of C42H71N13O14S2 and a molecular weight of 1046.22 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ser-ala-alloresact is typically synthesized through solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The disulfide bridge between cysteine residues (Cys5-Cys10) is formed through oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Ser-ala-alloresact primarily undergoes peptide bond formation and disulfide bridge formation during its synthesis. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Disulfide Bridge Formation: Oxidizing agents like iodine or air oxidation are employed.
Major Products: The major product of these reactions is the fully synthesized and correctly folded this compound peptide .
Scientific Research Applications
Chemistry: Ser-ala-alloresact is used as a model compound in the study of peptide synthesis and folding. It helps in understanding the principles of peptide bond formation and disulfide bridge formation .
Biology: In biological research, this compound is studied for its role in sperm activation and fertilization. It is used to investigate the mechanisms of sperm motility and signal transduction .
Medicine: While not yet validated for medical applications, this compound has potential therapeutic implications in reproductive medicine. It could be used to enhance fertilization in assisted reproductive technologies .
Industry: In the industrial sector, this compound is used in the development of peptide-based products and as a reference compound in quality control processes .
Mechanism of Action
Ser-ala-alloresact exerts its effects by binding to specific receptors on the surface of sperm cells. This binding triggers a cascade of intracellular events, including the activation of cyclic guanosine monophosphate (cGMP) signaling pathways. The activation of these pathways leads to changes in ion fluxes, particularly calcium ions, which ultimately result in increased sperm motility and the ability to fertilize an egg .
Comparison with Similar Compounds
Resact: Another sperm-activating peptide found in sea urchins.
Speract: A peptide that also plays a role in sperm activation in marine invertebrates.
Uniqueness: Ser-ala-alloresact is unique due to its specific amino acid sequence and the presence of a disulfide bridge, which is crucial for its biological activity. Its ability to activate sperm through cGMP signaling pathways distinguishes it from other similar peptides .
Properties
Molecular Formula |
C42H71N13O14S2 |
---|---|
Molecular Weight |
1046.2 g/mol |
IUPAC Name |
2-[[3-[[2-[[6-amino-2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]hexanoyl]amino]-4-methylpentanoyl]amino]-11-(2-amino-2-oxoethyl)-2,10,13,16,19-pentaoxo-5,6-dithia-1,9,12,15,18-pentazabicyclo[18.3.0]tricosane-8-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C42H71N13O14S2/c1-20(2)13-25(51-36(62)24(9-6-7-11-43)50-34(60)22(5)48-35(61)23(44)17-56)37(63)53-28-19-71-70-18-27(39(65)54-33(21(3)4)42(68)69)52-38(64)26(14-30(45)57)49-32(59)16-46-31(58)15-47-40(66)29-10-8-12-55(29)41(28)67/h20-29,33,56H,6-19,43-44H2,1-5H3,(H2,45,57)(H,46,58)(H,47,66)(H,48,61)(H,49,59)(H,50,60)(H,51,62)(H,52,64)(H,53,63)(H,54,65)(H,68,69) |
InChI Key |
CSUVIBOHPJFWDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)CNC(=O)CNC(=O)C2CCCN2C1=O)CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)N |
Origin of Product |
United States |
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